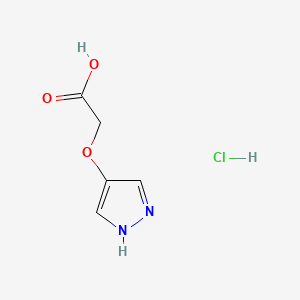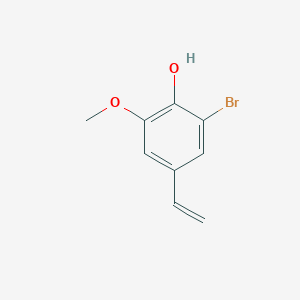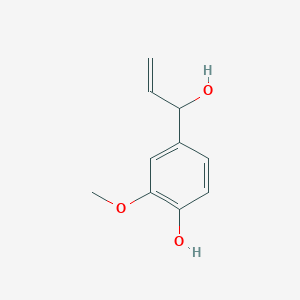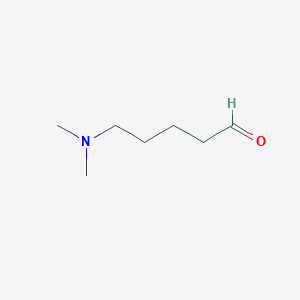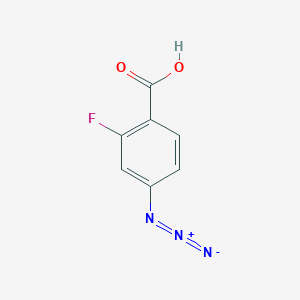
(3,4-Dibromophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dibromophenyl)hydrazine: is an organic compound with the molecular formula C6H6Br2N2 It is a derivative of hydrazine, where two bromine atoms are substituted at the 3rd and 4th positions of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions:
Diazotization Reaction: One common method for preparing (3,4-Dibromophenyl)hydrazine involves the diazotization of 3,4-dibromoaniline followed by reduction. The process typically includes:
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
化学反応の分析
Types of Reactions:
Nucleophilic Substitution: (3,4-Dibromophenyl)hydrazine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Hydrazones: Formed by the reaction with aldehydes or ketones.
Substituted Phenylhydrazines: Formed by nucleophilic substitution reactions.
科学的研究の応用
Chemistry:
Organic Synthesis: (3,4-Dibromophenyl)hydrazine is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to inhibit the growth of bacteria and fungi.
Anticancer Research: Some studies have explored the use of hydrazine derivatives in cancer treatment, focusing on their ability to induce apoptosis in cancer cells.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its reactivity with various substrates.
作用機序
The mechanism of action of (3,4-Dibromophenyl)hydrazine involves its interaction with biological molecules, leading to various biochemical effects. The compound can form hydrazones with carbonyl-containing biomolecules, affecting their function. Additionally, its bromine atoms can participate in halogen bonding, influencing molecular interactions and pathways .
類似化合物との比較
(2,4-Dibromophenyl)hydrazine: Similar in structure but with bromine atoms at the 2nd and 4th positions.
(3,5-Dibromophenyl)hydrazine: Bromine atoms at the 3rd and 5th positions.
(4-Bromophenyl)hydrazine: Only one bromine atom at the 4th position.
Uniqueness:
Positional Isomerism: The specific positioning of bromine atoms in (3,4-Dibromophenyl)hydrazine can lead to different reactivity and interaction profiles compared to its isomers.
特性
分子式 |
C6H6Br2N2 |
|---|---|
分子量 |
265.93 g/mol |
IUPAC名 |
(3,4-dibromophenyl)hydrazine |
InChI |
InChI=1S/C6H6Br2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 |
InChIキー |
GAJWNTLEKRZSTO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NN)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



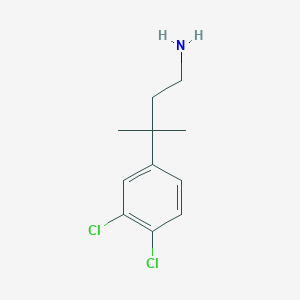
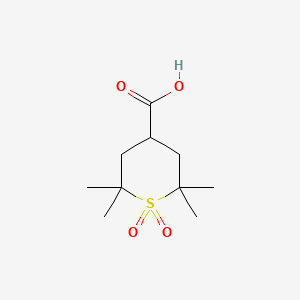
![N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride](/img/structure/B13608137.png)
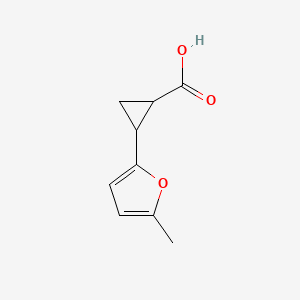
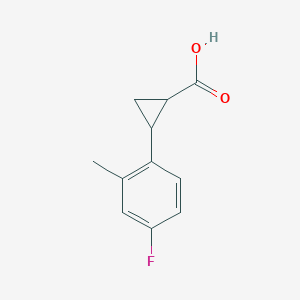
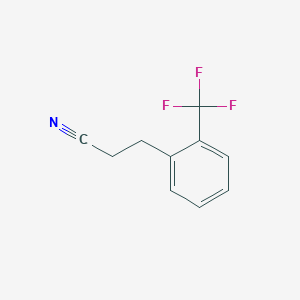
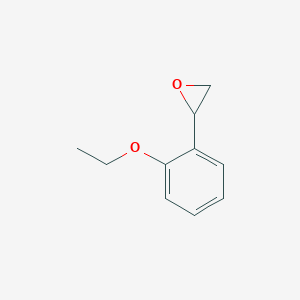
![1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13608196.png)
